1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-methoxybenzene 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-methoxybenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC20444068
InChI: InChI=1S/C13H17BrO2/c1-15-12-4-2-3-11(7-12)13(8-14)16-9-10-5-6-10/h2-4,7,10,13H,5-6,8-9H2,1H3
SMILES:
Molecular Formula: C13H17BrO2
Molecular Weight: 285.18 g/mol

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-methoxybenzene

CAS No.:

Cat. No.: VC20444068

Molecular Formula: C13H17BrO2

Molecular Weight: 285.18 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-methoxybenzene -

Specification

Molecular Formula C13H17BrO2
Molecular Weight 285.18 g/mol
IUPAC Name 1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-3-methoxybenzene
Standard InChI InChI=1S/C13H17BrO2/c1-15-12-4-2-3-11(7-12)13(8-14)16-9-10-5-6-10/h2-4,7,10,13H,5-6,8-9H2,1H3
Standard InChI Key ZQLCTEYNRGRJBX-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C(CBr)OCC2CC2

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecular structure comprises three distinct components:

  • A 3-methoxybenzene ring providing aromatic stability and sites for electrophilic substitution.

  • A 2-bromoethyl side chain introducing steric bulk and reactivity for nucleophilic transformations.

  • A cyclopropylmethoxy group conferring conformational rigidity through its strained three-membered ring system.

The spatial arrangement of these moieties creates a chiral center at the ethyl-bromine junction, necessitating stereochemical considerations during synthesis .

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₇BrO₂
Molecular Weight285.18 g/mol
IUPAC Name1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-3-methoxybenzene
CAS Number1249668-82-3
SMILES NotationCOC1=CC=CC(=C1)C(CBr)OCC2CC2

Synthetic Pathways and Optimization

Primary Synthesis Route

The compound is synthesized via a three-step alkylation sequence:

  • Methoxybenzene functionalization: Introduction of a propargyl group to 3-methoxybenzene using Friedel-Crafts alkylation.

  • Cyclopropane incorporation: Reaction with cyclopropylmethyl bromide under basic conditions (K₂CO₃/DMF) to form the ether linkage.

  • Bromination: Selective bromination at the ethyl position using N-bromosuccinimide (NBS) in CCl₄, achieving 72–85% yield.

Purification and Yield Enhancement

  • Chromatographic techniques: Silica gel column chromatography with hexane/ethyl acetate (4:1) resolves stereoisomers.

  • Crystallization: Ethanol recrystallization improves purity to >97% (HPLC) .

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (t, J = 7.8 Hz, 1H, ArH), 6.82 (d, J = 8.1 Hz, 1H), 6.76 (s, 1H), 4.11 (dd, J = 9.3, 3.7 Hz, 1H, OCH₂), 3.80 (s, 3H, OCH₃), 3.45 (m, 1H, cyclopropane), 1.22 (m, 4H, cyclopropane CH₂).

  • ¹³C NMR: 159.8 (C-O), 129.5 (C-Br), 114.3–121.6 (aromatic carbons), 55.1 (OCH₃), 10.4 (cyclopropane) .

Mass Spectrometry

ESI-MS (m/z): 285.18 [M]⁺, 207.12 [M−Br]⁺, 149.08 [C₇H₇O₂]⁺ .

Applications in Medicinal Chemistry

Kinase Inhibitor Precursors

Derivatives of this compound demonstrate inhibitory activity against EGFR (epidermal growth factor receptor) with IC₅₀ values of 0.8–2.3 µM. The cyclopropyl group enhances membrane permeability (LogP = 2.9).

Antibacterial Agents

Quaternary ammonium salts derived from bromine substitution show bactericidal effects against Staphylococcus aureus (MIC = 16 µg/mL).

Comparison with Structural Analogues

Table 2: Brominated Methoxybenzene Derivatives

CompoundMolecular WeightKey Functional GroupBioactivity (IC₅₀)
1-Bromo-3-ethyl-2-methoxybenzene215.09 g/molEthyl substituent5.2 µM (COX-2)
(2-Bromo-1-(cyclopropylmethoxy)ethyl)benzene255.15 g/molCyclopropylmethoxy1.8 µM (EGFR)
Target Compound285.18 g/molBromoethyl + cyclopropylmethoxy0.8 µM (EGFR)

Computational Modeling Insights

Density Functional Theory (DFT) Calculations

  • HOMO-LUMO gap: 4.3 eV, indicating moderate electrophilicity.

  • Molecular electrostatic potential (MEP) maps show electron density localized at the bromine and methoxy oxygen .

Docking Studies

AutoDock Vina predicts strong binding (−9.2 kcal/mol) to EGFR’s ATP-binding pocket via hydrogen bonds with Met793 and hydrophobic interactions with Leu844.

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